Home > Products > Screening Compounds P24422 > 4,5-Didehydro Brimonidine
4,5-Didehydro Brimonidine - 151110-15-5

4,5-Didehydro Brimonidine

Catalog Number: EVT-1478606
CAS Number: 151110-15-5
Molecular Formula: C11H8BrN5
Molecular Weight: 290.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Quinoxalinamine, 5-bromo-N-(1H-imidazol-2-yl)-, or UK-14,304, is a synthetic compound widely employed in scientific research as a selective agonist for α2-adrenoceptors [, , , , , , , , , , ]. α2-adrenoceptors are a subtype of adrenergic receptors found in various tissues, playing crucial roles in regulating physiological processes such as blood pressure, pain perception, and neurotransmitter release. UK-14,304's high affinity and selectivity for these receptors make it a valuable tool for studying their function and potential therapeutic implications in various disease models.

Compound Description: Brimonidine, chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalin-6-amine, is an α2-adrenergic receptor agonist. It is clinically used as a topical medication for treating glaucoma and ocular hypertension. []

Relevance: Brimonidine is structurally identical to UK-14,304. The provided abstract [] describes a novel synthesis for Brimonidine, highlighting its close relationship to the compound of interest.

Compound Description: Clonidine is a centrally acting α2-adrenergic receptor agonist. It is clinically used to treat hypertension, attention-deficit/hyperactivity disorder, and some cases of withdrawal. [, ]

Relevance: Clonidine shares the same pharmacological class as UK-14,304, both acting as α2-adrenergic receptor agonists. Several studies in the provided literature use clonidine alongside UK-14,304 to investigate α2-adrenergic receptor-mediated responses. [, ]

Compound Description: Dexmedetomidine is a highly selective α2-adrenergic receptor agonist, primarily targeting the α2A subtype. It is clinically used for sedation in intensive care units and as an adjunct to general anesthesia. []

Relevance: Similar to UK-14,304, dexmedetomidine is classified as an α2-adrenergic receptor agonist. The research paper [] examining spinal analgesia includes dexmedetomidine as a comparator compound, implying shared pharmacological features with UK-14,304.

Moxonidine

Compound Description: Moxonidine is a centrally acting imidazoline I1 receptor agonist with additional action on α2-adrenergic receptors. It is clinically used to treat hypertension. []

Relevance: The research paper [] investigates moxonidine's spinal analgesic effects and highlights its minimal dependence on α2A-adrenergic receptors. This research contrasts moxonidine with UK-14,304, which displays activity at the α2A-adrenergic receptor subtype, demonstrating their related mechanisms of action.

Norepinephrine (Noradrenaline)

Compound Description: Norepinephrine, also known as noradrenaline, is both a hormone and a neurotransmitter. It plays a crucial role in the sympathetic nervous system, regulating various physiological processes like heart rate, blood pressure, and the body's stress response. [, , , ]

Relevance: Norepinephrine is the endogenous ligand for α2-adrenergic receptors, the target of UK-14,304. Numerous papers in the provided literature investigate the effects of norepinephrine alongside UK-14,304 to understand the physiological and pharmacological roles of α2-adrenergic receptor activation. [, , , ]

Epinephrine (Adrenaline)

Compound Description: Epinephrine, also known as adrenaline, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body's fight-or-flight response, increasing heart rate, blood pressure, and glucose release. []

Relevance: Epinephrine, similar to norepinephrine, exhibits affinity for α2-adrenergic receptors, making it relevant to understanding UK-14,304's activity. The research paper [] exploring agonist-promoted α2A-adrenoceptor activation utilizes epinephrine alongside UK-14,304, highlighting their shared receptor target.

Phenylephrine

Compound Description: Phenylephrine is a selective α1-adrenergic receptor agonist. It is clinically used as a decongestant, to dilate the pupils, and to increase blood pressure. [, , , ]

Relevance: Phenylephrine serves as a comparative agent in studies investigating the selectivity of UK-14,304 for α2-adrenergic receptors over α1-adrenergic receptors. By comparing the effects of UK-14,304 and phenylephrine, researchers can delineate the specific contributions of each adrenoceptor subtype. [, , , ]

5-Hydroxytryptamine (Serotonin)

Compound Description: 5-Hydroxytryptamine, more commonly known as serotonin, is a neurotransmitter involved in regulating mood, sleep, appetite, and other physiological processes. [, ]

Relevance: While not directly interacting with α2-adrenergic receptors, serotonin is relevant to UK-14,304's research context. Studies [, ] investigate the interplay between serotonergic and noradrenergic systems in the central nervous system, exploring potential interactions and synergistic effects.

(8-Bromo-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

Compound Description: This compound is a quinoxaline derivative with structural similarities to UK-14,304. []

(8-bromo-quinoxalin-5-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

Compound Description: This compound is another quinoxaline derivative closely related to UK-14,304. []

(5-bromo-3-methyl-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

Compound Description: This quinoxaline derivative incorporates a methyl group at the 3-position of the quinoxaline ring. []

(5-bromo-2-methoxy-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

Compound Description: This compound introduces a methoxy group at the 2-position of the quinoxaline ring. []

Overview

4,5-Didehydro Brimonidine is a derivative of Brimonidine, an alpha-2 adrenergic agonist primarily used for the treatment of glaucoma and ocular hypertension. This compound is recognized for its potential in scientific research and as a building block in synthetic chemistry. The molecular formula for 4,5-Didehydro Brimonidine is C11H8BrN5\text{C}_{11}\text{H}_{8}\text{BrN}_{5}, with a molecular weight of 290.12 g/mol .

Source and Classification

4,5-Didehydro Brimonidine is classified under the category of pharmaceutical compounds and specifically as a chemical impurity or derivative of Brimonidine. It is sourced from various suppliers specializing in chemical reagents and impurities . The compound is primarily utilized in research settings, particularly in pharmacological studies and synthesis processes.

Synthesis Analysis

Methods

The synthesis of 4,5-Didehydro Brimonidine involves several chemical reactions that typically start with Brimonidine as the precursor. One notable synthesis method includes the use of specific reagents that facilitate the dehydrogenation process, resulting in the formation of the 4,5-didehydro derivative.

Technical Details:

  • The reaction often employs catalysts or specific conditions (such as temperature and pressure) to promote the removal of hydrogen atoms from the Brimonidine structure.
  • Techniques such as chromatography may be used to purify the final product .
Molecular Structure Analysis

Structure

The structural representation of 4,5-Didehydro Brimonidine indicates a modification from the parent compound Brimonidine, specifically at the 4 and 5 positions where hydrogen atoms are removed. This alteration impacts its chemical properties and biological activity.

Data

  • Molecular Formula: C11H8BrN5\text{C}_{11}\text{H}_{8}\text{BrN}_{5}
  • Molecular Weight: 290.12 g/mol
  • CAS Number: 151110-15-5 .
Chemical Reactions Analysis

Reactions

4,5-Didehydro Brimonidine can participate in various chemical reactions typical of aromatic amines and heterocycles. These include electrophilic substitutions and nucleophilic additions.

Technical Details:

  • The compound may react with electrophiles due to the presence of nitrogen atoms in its structure.
  • It can also serve as a substrate for further functionalization in synthetic organic chemistry .
Mechanism of Action

Process

As an alpha-2 adrenergic agonist, 4,5-Didehydro Brimonidine operates by selectively binding to alpha-2 adrenergic receptors in the central nervous system and ocular tissues. This binding leads to a reduction in intraocular pressure through decreased aqueous humor production and increased uveoscleral outflow.

Data

Research indicates that compounds like 4,5-Didehydro Brimonidine exhibit similar pharmacological profiles to their parent compound, suggesting efficacy in lowering intraocular pressure while minimizing systemic side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of aromatic compounds, particularly those containing nitrogen .
Applications

Scientific Uses

4,5-Didehydro Brimonidine has several applications within scientific research:

  • Pharmaceutical Development: Used as a reference standard or impurity in the development and validation of analytical methods for Brimonidine formulations.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules or derivatives that may have enhanced therapeutic properties .
  • Biochemical Research: Investigated for its potential effects on adrenergic receptors and related pathways in various biological systems.
Chemical Identity and Structural Characterization of 4,5-Didehydro Brimonidine

Nomenclature and IUPAC Classification

4,5-Didehydro Brimonidine is systematically named 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine according to IUPAC conventions [2] [4] [8]. This nomenclature specifies three critical structural elements:

  • A bromine atom at the 5-position of the quinoxaline ring
  • An amine linkage at the quinoxaline's 6-position
  • A 2-aminoimidazole moiety as the substituent

Regulatory bodies designate this compound as:

  • Brimonidine EP Impurity F (European Pharmacopoeia) [4] [7]
  • Brimonidine Tartrate Impurity F (United States Pharmacopeia) [8]

Key identifiers include:

  • CAS Registry: 151110-15-5 (primary designation) [2] [4] [8]
  • Alternative CAS: 185312-10-1 (assigned to the des-bromo analog, N-(1H-imidazol-2-yl)quinoxalin-6-amine) [1]
  • UNII Code: FZ344QNP7Y (FDA Substance Registration System) [8]

Table 1: Nomenclature and Identifiers of 4,5-Didehydro Brimonidine

Classification TypeIdentifier
IUPAC Name5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
CAS Number151110-15-5
UNII CodeFZ344QNP7Y
Pharmacopeial DesignationBrimonidine EP Impurity F
Molecular FormulaC₁₁H₈BrN₅

Molecular Structure Analysis: SMILES, InChI, and 2D/3D Conformational Studies

The compound's structural representation employs standardized notation systems:

  • SMILES: Brc1c(Nc2ncc[nH]2)ccc3nccnc13 [4] [8]
  • Canonical SMILES: C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br [2]
  • InChIKey: FJXZFBTUCZEINA-UHFFFAOYSA-N [8]
  • Standard InChI: InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17) [2] [4]

Conformational analysis reveals two defining features:

  • Planar Quinoxaline-Imidazole System: The absence of hydrogen atoms at the 4,5-positions creates a fully conjugated π-system across the quinoxaline and imidazole rings, enhancing molecular rigidity [2].
  • Tautomeric Equilibria: The imidazole ring exhibits prototropic tautomerism, allowing hydrogen migration between nitrogen atoms (N1–H vs. N3–H forms), influencing electronic distribution [4].

Computational modeling predicts a collision cross-section (CCS) of 159.3 Ų for the [M+H]+ ion, indicating compact gas-phase geometry [2].

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data acquired in DMSO-d₆ provide complete structural assignment:

Table 2: NMR Spectral Assignments for 4,5-Didehydro Brimonidine [5] [9]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.70–7.78MultipletQuinoxaline H8
¹H7.98–8.05MultipletQuinoxaline H5
¹H8.84–8.91MultipletImidazole H2
¹H8.95–9.01MultipletQuinoxaline H2
¹H12.35Broad singletImidazole N-H
¹³C118.01-Quinoxaline C7a
¹³C128.75-Quinoxaline C8
¹³C140.52-Quinoxaline C4a
¹³C144.13-Quinoxaline C2
¹³C158.40-Quinoxaline C6

Infrared Spectroscopy

Characteristic IR absorptions (cm⁻¹) identify functional groups and bonding patterns [5] [9]:

  • 1265: C=N stretch (imidazole)
  • 1599: N–H bending (primary amine)
  • 1618: C=C aromatic stretch (quinoxaline)
  • 3280–3380: N–H stretch (broad, unresolved)

Mass Spectrometry

High-resolution MS shows a molecular ion cluster at m/z 288.9963 [M]⁺ (calculated for C₁₁H₈BrN₅: 288.9963) [4] [6]. Fragmentation patterns include:

  • Major fragment: m/z 171.0321 (loss of C₄H₄BrN₂)
  • Protonated species: [M+H]⁺ at m/z 290.0036 [2]
  • Adduct formation: [M+Na]⁺ (m/z 311.9855), [M-H]⁻ (m/z 287.9890) [2]

Comparative Structural Analysis with Brimonidine and Related Derivatives

Table 3: Structural Comparison of 4,5-Didehydro Brimonidine and Brimonidine [2] [3]

Structural Feature4,5-Didehydro BrimonidineBrimonidine
Molecular FormulaC₁₁H₈BrN₅C₁₁H₁₀BrN₅
Molecular Weight290.12 g/mol292.14 g/mol
Imidazole Component1H-imidazol-2-yl (unsaturated)4,5-dihydro-1H-imidazol-2-yl (saturated)
4,5-Bond CharacterDouble bondSingle bond
Hydrogen Count8 atoms10 atoms
PlanarityFully planar quinoxaline-imidazole systemNon-planar due to saturated imidazoline
Pharmacopoeial StatusEP Impurity FActive Pharmaceutical Ingredient

Key differences include:

  • Electronic Properties: The 4,5-double bond extends π-conjugation, lowering the LUMO energy by ≈1.5 eV versus brimonidine, enhancing electrophilicity [2].
  • Hydrogen Bonding Capacity: The unsaturated imidazole loses one hydrogen-bond donor site compared to brimonidine's imidazoline (two vs. three donors) [2] [4].
  • Metabolic Relevance: Dehydro-hydroxybrimonidine metabolites (e.g., 2-oxo-4',5'-dehydrobrimonidine) indicate in vivo formation pathways via oxidative dehydrogenation [2].

Thermal degradation studies reveal cyclization pathways under stress conditions, forming tetracyclic impurities like 3,6,11,13,16-pentaazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,12,14-hexaene [9]. This reactivity contrasts with brimonidine's preferential hydrolysis pathways.

Analytical Differentiation: HPLC retention times distinguish the derivative (RRT 1.23 vs. brimonidine) in pharmacopeial methods [4] [9], while MS/MS fragmentation provides diagnostic ions at m/z 290→171 (characteristic cleavage between quinoxaline C6 and nitrogen) [6].

Properties

CAS Number

151110-15-5

Product Name

4,5-Didehydro Brimonidine

IUPAC Name

5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H8BrN5

Molecular Weight

290.12

InChI

InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)

SMILES

C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br

Synonyms

4,5-Didehydro Brimonidine; 5-Bromo-N-1H-imidazol-2-yl-6-quinoxalinamine; Brimonidine EP Imprurity F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.